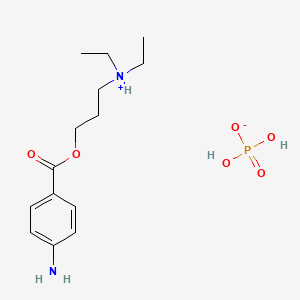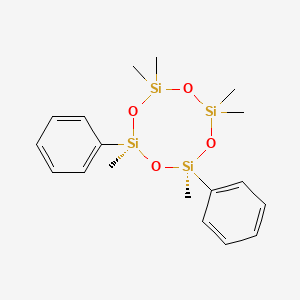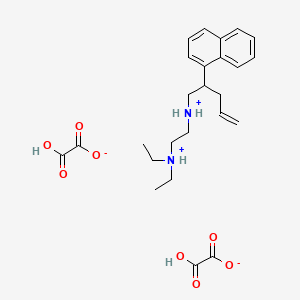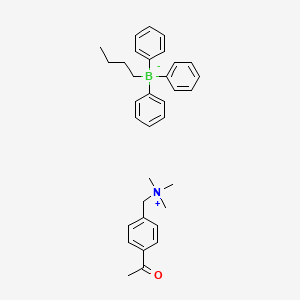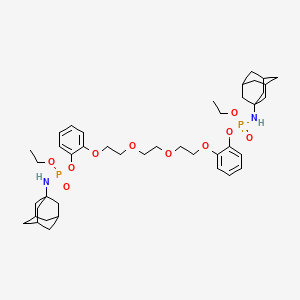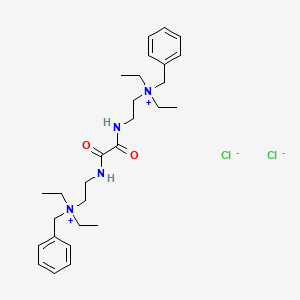
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is a quaternary ammonium compound known for its cholinesterase inhibitory activity. This compound is structurally characterized by the presence of oxalylbis(iminoethylene) and benzyldiethyl groups, making it a symmetrical oxalamide-based bis-quaternary ammonium salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride involves the reaction of N,N’-bis(2-diethylaminoethyl)oxamide with benzyl chloride. The process typically involves the following steps :
Formation of N,N’-bis(2-diethylaminoethyl)oxamide: This is achieved by reacting 2-diethylaminoethylamine with ethyl oxalate in xylene under reflux conditions.
Quaternization: The resulting N,N’-bis(2-diethylaminoethyl)oxamide is then reacted with benzyl chloride in acetonitrile under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization using ethanol and ether .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its cholinesterase inhibitory activity, making it relevant in neurobiology research.
Wirkmechanismus
The primary mechanism of action of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is its inhibition of cholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like myasthenia gravis, where cholinergic transmission is impaired .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine: Similar in function but differs in its pharmacokinetic properties and duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness
This compound is unique due to its longer duration of action and its specific structural features that contribute to its stability and efficacy as a cholinesterase inhibitor .
Eigenschaften
CAS-Nummer |
152-25-0 |
|---|---|
Molekularformel |
C28H44Cl2N4O2 |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
benzyl-[2-[[2-[2-[benzyl(diethyl)azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C28H42N4O2.2ClH/c1-5-31(6-2,23-25-15-11-9-12-16-25)21-19-29-27(33)28(34)30-20-22-32(7-3,8-4)24-26-17-13-10-14-18-26;;/h9-18H,5-8,19-24H2,1-4H3;2*1H |
InChI-Schlüssel |
RFLYGJKKPYVELY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



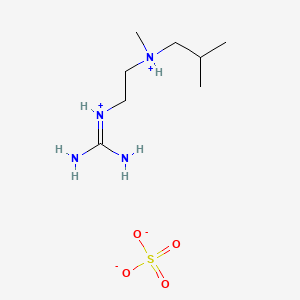
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
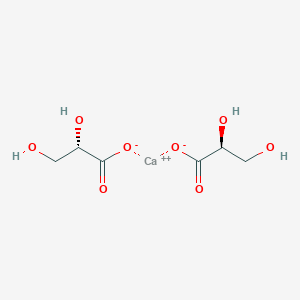
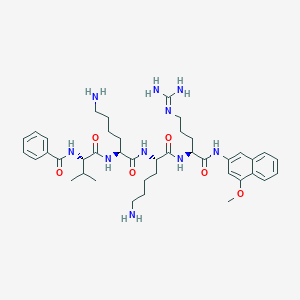


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

